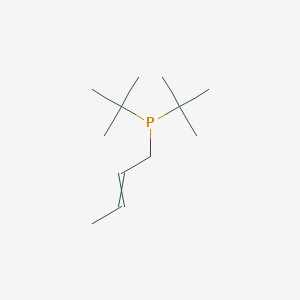

2-Butenyl(di-tert-butyl)phosphine

描述

2-Butenyl(di-tert-butyl)phosphine is an organophosphorus compound characterized by a di-tert-butylphosphine group attached to a 2-butenyl chain. It is a colorless liquid () with applications in catalysis, particularly in olefin metathesis and coupling reactions involving heavy reactants. Its solubility in organic solvents and stability at low temperatures (−80°C to −20°C) make it suitable for synthetic workflows requiring precise ligand control (). The compound exhibits high purity (>98%) and is stored under inert conditions to prevent degradation ().

属性

分子式 |

C12H25P |

|---|---|

分子量 |

200.30 g/mol |

IUPAC 名称 |

but-2-enyl(ditert-butyl)phosphane |

InChI |

InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3 |

InChI 键 |

UOOODANZONJOKI-UHFFFAOYSA-N |

规范 SMILES |

CC=CCP(C(C)(C)C)C(C)(C)C |

产品来源 |

United States |

准备方法

合成路线和反应条件: 丁烯基(二叔丁基)膦可以通过在碱(如氢化钠)存在下,丁烯基氯与二叔丁基膦反应合成。 反应通常在惰性气氛中进行以防止氧化,并在低温下进行以控制反应速率 .

工业生产方法: 丁烯基(二叔丁基)膦的工业生产遵循类似的合成路线,但规模更大。 该过程涉及对反应条件(包括温度、压力和使用高纯度试剂)的严格控制,以确保产品的质量和产量 .

化学反应分析

反应类型: 丁烯基(二叔丁基)膦经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成膦氧化物。

取代: 它可以参与取代反应,其中丁烯基被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和氧气。

取代: 使用卤素和烷基化剂等试剂。

加成: 卤素和酸等亲电试剂通常被使用

主要产物:

氧化: 膦氧化物。

取代: 各种取代的膦。

加成: 亲电试剂的加成产物

科学研究应用

丁烯基(二叔丁基)膦用于各种科学研究应用,包括:

化学: 它在配位化学和催化中充当配体。

生物学: 该化合物用于生物活性分子的合成。

医药: 它参与药物的开发。

工业: 该化合物用于生产特种化学品和材料

作用机制

丁烯基(二叔丁基)膦的作用机制涉及它作为配体的能力,形成与金属离子的络合物。这些络合物可以参与各种催化循环,促进化学转化。 分子靶标包括配位化合物中的金属中心,所涉及的途径通常与催化过程有关 .

类似化合物:

二叔丁基膦: 结构相似,但缺少丁烯基。

二叔丁基甲基膦: 含有甲基而不是丁烯基

独特性: 丁烯基(二叔丁基)膦由于丁烯基的存在而具有独特性,与类似物相比,它赋予不同的反应性和性质。 这使其在丁烯基发挥关键作用的特定应用中具有价值 .

相似化合物的比较

Comparison with Similar Phosphine Ligands

Structural and Physical Properties

The steric and electronic profiles of phosphine ligands are critical to their catalytic performance. Below is a comparative analysis:

Key Observations:

- Steric Effects : Bulky ligands like JohnPhos and cyclopropyl derivatives hinder substrate approach, favoring selective transformations (e.g., cycloadditions) (). In contrast, this compound’s flexible butenyl chain balances reactivity and steric accessibility, making it effective in metathesis ().

- Electronic Effects : All listed ligands feature electron-donating tert-butyl groups, enhancing metal-center electron density. However, substituents like biphenyl (JohnPhos) or cyclopropyl groups further modulate π-backbonding and oxidative stability ().

- Physical State : Liquid ligands (e.g., this compound) simplify handling in solution-phase catalysis, whereas solids (e.g., JohnPhos) require dissolution steps ().

Catalytic Performance

Olefin Metathesis

This compound demonstrates superior activity in olefin metathesis compared to R-ECNU-Phos, which is optimized for synthesizing chiral 2,3-enals (). Its liquid state ensures homogeneous mixing with metal precursors, critical for high turnover frequencies.

Gold(I)-Catalyzed Reactions

JohnPhos outperforms this compound in gold(I)-catalyzed [2+2] cycloadditions due to its rigid biphenyl backbone, which stabilizes reactive intermediates (). However, the latter’s butenyl chain may offer flexibility in less sterically demanding reactions.

Regioselective C-H Activation

Smaller ligands like di-tert-butyl methyl phosphine achieve higher regioselectivity (up to 13:1) in isoquinoline N-oxide arylation compared to bulkier analogs (). This suggests that this compound’s moderate steric profile could be tuned for specific C-H functionalization applications.

Stability and Handling

- Storage : this compound requires storage at −80°C (6-month stability) or −20°C (1-month stability) to prevent decomposition (). In contrast, solid ligands like JohnPhos are stable at room temperature but require rigorous drying ().

- Solubility : The compound dissolves readily in organic solvents (e.g., dichloromethane) with mild heating (37°C) and sonication (), whereas cyclopropyl derivatives may need prolonged agitation ().

生物活性

2-Butenyl(di-tert-butyl)phosphine is an organophosphorus compound with significant potential in various biological applications. This article provides an in-depth examination of its biological activity, synthesis, and implications in research and industry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 200.30 g/mol. The structure includes a butenyl group attached to a phosphorus atom that is also bonded to two tert-butyl groups, providing steric hindrance that influences its reactivity and selectivity in chemical processes.

The primary mechanism by which this compound exerts its effects involves the formation of coordinate covalent bonds with transition metals. This interaction facilitates various chemical transformations essential for biological applications .

Synthesis of Biologically Active Compounds

The compound's ability to participate in diverse chemical reactions makes it valuable for synthesizing various biologically active molecules. It serves as a precursor or reagent in the development of pharmaceuticals and agrochemicals.

Case Studies

- Enzyme Inhibition Studies : Although specific case studies on this compound are scarce, related phosphines have demonstrated significant enzyme inhibition properties. For instance, studies on similar compounds have shown effective inhibition against enzymes involved in metabolic pathways, suggesting potential applications for this compound in drug development .

- Catalytic Applications : Research indicates that phosphines like this compound are integral to catalyzing reactions that lead to the formation of complex organic molecules. This catalytic efficiency can be pivotal in producing compounds with therapeutic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Di-tert-butylphosphine | Two tert-butyl groups attached to phosphorus | Lacks unsaturation; simpler structure |

| Tri-tert-butylphosphine | Three tert-butyl groups attached | More sterically hindered; different reactivity |

| Diethyl(2-butenyl)phosphine | Ethyl groups instead of tert-butyl | Less sterically hindered; different solubility |

| Di-n-propyl(2-butenyl)phosphine | Propyl groups instead of tert-butyl | Varying sterics and electronic properties |

The unique combination of steric bulk from the tert-butyl groups and the unsaturation from the butenyl group allows this compound to participate in a broader range of reactions compared to its counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。